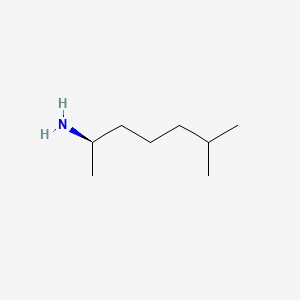

(R)-1,5-Dimethylhexylamine

Description

Contextualizing (R)-1,5-Dimethylhexylamine within Chiral Amine Chemistry

This compound is a member of the broad class of compounds known as chiral amines. Chiral amines are organic molecules that contain a nitrogen atom and possess the property of chirality—meaning they are non-superimposable on their mirror images. solubilityofthings.comiitk.ac.in This structural feature is central to their function and application in chemistry. Chiral amines are ubiquitous and serve as crucial structural motifs in a vast array of biologically active compounds, including a significant percentage of small-molecule pharmaceuticals, agrochemicals, and natural products. researchgate.netnih.govresearchgate.net It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. researchgate.netacs.org

The synthesis of specific enantiomers of chiral amines, such as the (R)-enantiomer of 1,5-Dimethylhexylamine, is a key focus in synthetic organic chemistry. These compounds can be used as building blocks for more complex molecules or as chiral auxiliaries and resolving agents in asymmetric synthesis. nih.govtcichemicals.com The chemical properties of this compound, such as its nature as a nucleophilic amine, allow it to be used as a reagent or intermediate in the synthesis of other chemical entities, including substituted pyrrolidones and unsymmetrical sulfamides. lookchem.com

Significance of Stereochemistry in Chemical Research and Development

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemistry with profound implications for research and development. iitk.ac.inlongdom.orgwikipedia.org The spatial arrangement of atoms dictates a molecule's physical and chemical properties, including its reactivity, stability, and, most critically, its biological activity. solubilityofthings.comlongdom.org Molecules with the same chemical formula but different spatial configurations are known as stereoisomers, and they can exhibit dramatically different behaviors. iitk.ac.innumberanalytics.com

The importance of stereochemistry is particularly evident in pharmacology. Enantiomers, which are pairs of non-superimposable mirror-image molecules, can have distinct biological effects. solubilityofthings.comnumberanalytics.com One enantiomer of a drug might be therapeutically active, while the other could be inactive or even cause adverse effects. numberanalytics.com The thalidomide (B1683933) incident of the 1960s, where one enantiomer of the drug was effective against morning sickness while the other was teratogenic, remains a stark example of the critical role of stereochemistry in drug development. wikipedia.orgnumberanalytics.com Consequently, a deep understanding of stereochemistry is essential for designing and synthesizing safe and effective pharmaceuticals, advanced materials like chiral polymers, and other specialized chemicals. longdom.orgnumberanalytics.com

Overview of Research Trajectories for Chiral Amines

The significant role of chiral amines in the pharmaceutical and chemical industries has driven extensive research into their efficient and selective synthesis. nih.govmdpi.com A primary goal is the development of asymmetric synthesis methods that can produce a single, desired enantiomer in high yield and purity, a process known as enantioselective synthesis. mdpi.com

Current research trajectories in chiral amine synthesis are heavily focused on catalysis. nih.govacs.org These approaches are generally more efficient than traditional methods like classical resolution. acs.org Key areas of investigation include:

Transition-Metal Catalysis : This is a widely used method involving metal complexes, often with iridium, rhodium, or cobalt, combined with specially designed chiral ligands. nih.govresearchgate.net Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient strategies to obtain valuable α-chiral amines, with some catalytic systems achieving excellent enantioselectivities (up to 97% ee or higher). nih.gov

Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to metal-based catalysts. researchgate.net Enzymes such as imine reductases (IREDs) and transaminases have emerged as powerful tools for producing chiral amines with typically high enantiomeric excess. researchgate.netresearchgate.net Research in this area focuses on discovering new enzymes and engineering existing ones to improve their activity and substrate scope. acs.org

Organocatalysis : This branch of catalysis uses small organic molecules to catalyze asymmetric transformations. While not as dominant as metal catalysis or biocatalysis for amine synthesis, it remains an active area of research. acs.org

The overarching trend is the pursuit of more efficient, economical, and sustainable methods for synthesizing enantiopure amines to meet the demands of modern chemistry. researchgate.netmdpi.com

Table 2: Modern Synthetic Approaches to Chiral Amines

| Research Trajectory | Catalyst Type | Key Features |

|---|---|---|

| Transition-Metal Catalysis | Complexes of Iridium, Rhodium, Cobalt, etc., with chiral ligands. nih.gov | High efficiency and activity; capable of achieving high enantioselectivity; widely applicable. nih.govacs.org |

| Biocatalysis | Enzymes (e.g., Imine Reductases, Transaminases). researchgate.net | High stereoselectivity; operates under mild conditions; environmentally benign. researchgate.netresearchgate.net |

| Organocatalysis | Small chiral organic molecules. acs.org | Metal-free approach; complements metal- and biocatalytic methods. acs.org |

Structure

3D Structure

Properties

CAS No. |

70419-11-3 |

|---|---|

Molecular Formula |

C8H19N |

Molecular Weight |

129.24 g/mol |

IUPAC Name |

(2R)-6-methylheptan-2-amine |

InChI |

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3/t8-/m1/s1 |

InChI Key |

QNIVIMYXGGFTAK-MRVPVSSYSA-N |

SMILES |

CC(C)CCCC(C)N |

Isomeric SMILES |

C[C@H](CCCC(C)C)N |

Canonical SMILES |

CC(C)CCCC(C)N |

Other CAS No. |

70419-11-3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 1,5 Dimethylhexylamine

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound directly. Several powerful strategies have been developed to achieve high enantiomeric purity for amines like (R)-1,5-Dimethylhexylamine.

Asymmetric Catalysis in Amine Synthesis (e.g., Reductive Amination with Chiral Ligands)

Asymmetric reductive amination (ARA) has emerged as one of the most efficient methods for the synthesis of chiral amines. d-nb.infonih.gov This one-pot reaction combines a ketone with an amine in the presence of a chiral catalyst and a reducing agent to directly yield an enantiomerically enriched amine. d-nb.infothieme-connect.de The success of this approach heavily relies on the design and application of chiral ligands that coordinate with a metal center, typically iridium or rhodium, to create a chiral environment for the reduction of the intermediate imine. d-nb.infoliv.ac.uk

For the synthesis of this compound, this would involve the reaction of 6-methyl-2-heptanone with an ammonia (B1221849) source under reducing conditions, guided by a chiral catalyst system. The choice of the chiral ligand is paramount for achieving high enantioselectivity. Phosphoramidite ligands, for instance, have been shown to be highly effective in iridium-catalyzed ARA. d-nb.infonih.gov These ligands, often featuring bulky substituents, can create a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of the imine intermediate. d-nb.info

Computational studies have provided insights into the reaction mechanism, suggesting an outer-sphere hydride addition pathway where hydrogen bonding interactions between the chiral ligand and the substrate play a crucial role in stereodifferentiation. d-nb.info The development of sterically tunable and air-stable chiral ligands continues to expand the scope and efficiency of this methodology. nih.govnih.gov

Table 1: Key Features of Asymmetric Reductive Amination

| Feature | Description |

| Principle | One-pot conversion of a ketone and an amine to a chiral amine. thieme-connect.de |

| Catalyst System | Typically a transition metal (e.g., Iridium, Rhodium) complexed with a chiral ligand. d-nb.infoliv.ac.uk |

| Key to Selectivity | The chiral ligand creates a stereochemically defined environment for the reduction of the imine intermediate. d-nb.info |

| Common Ligand Types | Chiral phosphoramidites, diphosphines, and diamines. d-nb.infoliv.ac.uknih.gov |

| Advantages | High atom economy, operational simplicity, and potential for high enantioselectivity. nih.gov |

Biocatalytic Pathways and Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantioselectivity.

Kinetic resolution is a powerful enzymatic method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Transaminases (TAs), particularly ω-transaminases, are highly valuable for the synthesis of chiral amines. nih.govcore.ac.uk

A study on ω-Amino Acid:Pyruvate (B1213749) Transaminase (AptA) from Alcaligenes denitrificans Y2k-2 demonstrated its potential for the kinetic resolution of various amines. nih.gov This enzyme exhibits (S)-enantioselectivity, meaning it would preferentially react with the (S)-enantiomer of a racemic mixture of 1,5-dimethylhexylamine. This would leave behind the desired this compound in high enantiomeric excess. The study showed that this enzyme was reactive towards (R,S)-1,5-dimethylhexylamine, indicating its applicability for this specific target. nih.gov

The process involves reacting the racemic amine with a suitable amino acceptor, such as pyruvate, in the presence of the transaminase. The enzyme facilitates the transfer of the amino group from the (S)-amine to the acceptor, converting the (S)-amine into the corresponding ketone (6-methyl-2-heptanone) and leaving the (R)-amine untouched.

While wild-type enzymes offer remarkable selectivity, their substrate scope can sometimes be limited. dovepress.com Enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, allows for the modification of enzymes to enhance their activity, stability, and substrate specificity. mdpi.comresearchgate.net

Directed evolution mimics the process of natural selection in the laboratory, involving iterative rounds of gene mutation and screening for variants with improved properties. mdpi.com This has been successfully applied to transaminases to broaden their substrate range to include bulky amines, which are often relevant in pharmaceutical synthesis. dovepress.com For instance, the substrate specificity of a transaminase could be engineered to better accommodate the alkyl side chain of 1,5-dimethylhexylamine, thereby improving the efficiency and selectivity of the kinetic resolution. nih.govnih.gov By creating mutant libraries and screening for activity on the target substrate, researchers can identify enzyme variants with significantly enhanced performance. mdpi.com

Table 2: Comparison of Biocatalytic Approaches

| Approach | Mechanism | Key Enzyme | Advantages |

| Kinetic Resolution | Selective reaction with one enantiomer of a racemic mixture. rsc.org | Transaminases (e.g., ω-APT from A. denitrificans) nih.gov | High enantioselectivity, mild reaction conditions. |

| Enzyme Engineering | Modification of enzyme properties through genetic techniques. mdpi.comresearchgate.net | Engineered Transaminases, Dehydrogenases dovepress.com | Expanded substrate scope, improved activity and stability. dovepress.com |

Chiral Auxiliary-Mediated Synthesis Principles

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amine group or the formation of the chiral center. For example, an achiral ketone precursor could be reacted with a chiral amine auxiliary to form a chiral imine. Subsequent reduction of this imine would proceed with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. Finally, removal of the chiral auxiliary would yield the desired enantiomerically enriched this compound.

Commonly used chiral auxiliaries include oxazolidinones, camphorsultams, and pseudoephedrine derivatives. wikipedia.org The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. For instance, oxazolidinones are widely used to direct aldol (B89426) reactions, which could be a step in a multi-step synthesis of the target amine. wikipedia.org

Classical Racemic Synthesis and Subsequent Chiral Resolution

While enantioselective methods are often preferred for their efficiency, classical synthesis of a racemic mixture followed by chiral resolution remains a viable and frequently employed strategy, especially on an industrial scale. rsc.orggalchimia.com

The synthesis of racemic 1,5-dimethylhexylamine can be achieved through standard organic chemistry reactions, such as the reductive amination of 6-methyl-2-heptanone with an ammonia source and a reducing agent like sodium borohydride, without the use of a chiral catalyst.

Once the racemic mixture is obtained, the enantiomers must be separated. This can be accomplished through several methods:

Diastereomeric Salt Formation: This is a traditional and effective method for resolving racemic amines. researchgate.net The racemic amine is reacted with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. researchgate.netmdpi.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. galchimia.com Once separated, the desired diastereomeric salt is treated with a base to liberate the pure this compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers. mdpi.com The racemic mixture is passed through a column where the two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and thus their separation. This method can be used for both analytical determination of enantiomeric excess and for preparative-scale separations. mdpi.com

The choice between enantioselective synthesis and racemic resolution depends on various factors, including the availability of starting materials, the cost and complexity of the catalyst or auxiliary, and the desired scale of production. galchimia.com

Amination and Catalytic Hydrogenation Pathways (e.g., from 6-methyl-2-heptanone)

A primary and well-documented industrial synthesis route to produce 1,5-Dimethylhexylamine involves the reductive amination of 6-methyl-2-heptanone. chemicalbook.comlookchem.comlookchem.com This process is a type of amination that converts a ketone into an amine through an intermediate imine. The presence of byproducts from this specific reaction in commercial samples serves as confirmation of the compound's synthetic origin. wikipedia.org

The reaction proceeds in two main stages:

Imine Formation: 6-methyl-2-heptanone reacts with an amine source, typically ammonia, to form a Schiff base or imine intermediate.

Catalytic Hydrogenation: The intermediate imine is subsequently reduced to the final amine, 1,5-Dimethylhexylamine. This reduction is carried out using a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. thieme-connect.de

Table 1: Key Parameters of Reductive Amination for 1,5-Dimethylhexylamine Synthesis

| Parameter | Description |

| Starting Material | 6-methyl-2-heptanone chemicalbook.com |

| Reagents | Ammonia (Amine Source), Hydrogen Gas (Reducing Agent) thieme-connect.de |

| Catalyst | Typically Palladium on Carbon (Pd/C) or other metal catalysts thieme-connect.de |

| Intermediate | Imine (Schiff Base) |

| Product | (R,S)-1,5-Dimethylhexylamine (Racemic Mixture) cymitquimica.com |

| Reaction Type | Reductive Amination / Catalytic Hydrogenation lookchem.com |

Chromatographic Resolution Techniques for Enantiomer Separation

Since the direct synthesis from 6-methyl-2-heptanone results in a racemic mixture (containing equal amounts of both the (R) and (S) enantiomers), a resolution step is necessary to isolate the desired this compound. cymitquimica.com Chiral chromatography is a powerful technique for this purpose.

This method utilizes a chiral stationary phase (CSP) within a chromatography column. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus separate. Gas chromatography/mass spectrometry (GC/MS) is a common analytical platform for this application. researchgate.netnih.gov

Research into commercially available supplements containing 1,5-Dimethylhexylamine has utilized GC/MS methods to determine the enantiomeric distribution. nih.gov These studies found enantiomeric ratios close to 1.0 (equal parts R and S enantiomers), which is characteristic of a racemic mixture produced by synthetic methods rather than a naturally occurring, enantiomerically pure compound. researchgate.netnih.gov The resolution, a measure of the degree of separation between two peaks in a chromatogram, is a critical parameter in ensuring the purity of the separated enantiomers. inacom.nlsepscience.comglobalresearchonline.net For effective separation, a resolution value of 1.5 or greater is generally desired to ensure baseline separation. inacom.nl

Table 2: Illustrative Parameters for Chiral Chromatographic Resolution

| Parameter | Description | Typical Value/Condition |

| Technique | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | GC/MS for analysis researchgate.net |

| Stationary Phase | Chiral Stationary Phase (e.g., based on cyclodextrins or chiral polymers) | Specific to enantiomer pair |

| Mobile Phase | Inert gas (GC) or solvent mixture (HPLC) | N/A for GC |

| Detector | Mass Spectrometer (MS) or UV Detector | Mass Spectrometer nih.gov |

| Key Metric | Resolution (Rs) | ≥ 1.5 for baseline separation inacom.nlglobalresearchonline.net |

| Output | Separate peaks for (R) and (S) enantiomers | Allows for quantification of each researchgate.net |

Stereochemical Characterization and Absolute Configuration Determination

Analytical Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of (R)-1,5-Dimethylhexylamine is crucial. The following chromatographic techniques are instrumental in quantifying the distribution of its enantiomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and highly selective tool for the analysis of enantiomers in volatile and semi-volatile compounds. chromatographyonline.com This method utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation. chromatographyonline.comgcms.cz The separated enantiomers are then detected by a mass spectrometer, allowing for their individual quantification.

The ability to resolve enantiomers through chiral GC is attributed to the use of specially prepared cyclodextrin (B1172386) derivatives as stationary phases. chromatographyonline.com These cyclodextrins, which are cyclic oligosaccharides, possess a chiral structure that enables them to form temporary diastereomeric complexes with the enantiomers of the analyte, resulting in different retention times. mdpi.come-bookshelf.de For the analysis of amines like 1,5-dimethylhexylamine, derivatization with a suitable agent, such as heptafluorobutyl chloroformate followed by amidation, can be employed to enhance volatility and improve chromatographic separation. nih.gov

Research has demonstrated the successful separation of various amines using chiral GC-MS. For instance, a study on the enantioselective retention of 1,5-dimethylhexylamine on a modified cyclodextrin-based CSP showed a separation factor (α) of 1.22 at 90°C, indicating a clear distinction between the enantiomers. mst.eduresearchgate.net

Table 1: Chiral GC-MS Separation Parameters for 1,5-Dimethylhexylamine

| Parameter | Value | Reference |

| Chiral Stationary Phase | Modified Cyclodextrin | researchgate.net |

| Temperature | 90 °C | mst.eduresearchgate.net |

| Separation Factor (α) | 1.22 | mst.eduresearchgate.net |

| Retention Time (min) | 12.15 | mst.eduresearchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric separation. For highly polar and ionizable compounds like amines, the use of ion-pairing agents in the mobile phase is a common strategy in reversed-phase HPLC. chromatographyonline.com These agents, which are typically hydrophobic ions with an opposite charge to the analyte, form neutral ion pairs with the analyte molecules. chromatographyonline.comtechnologynetworks.com This process enhances the retention of the charged analytes on the hydrophobic stationary phase, allowing for their separation. chromatographyonline.com

The mechanism involves the ion-pairing reagent modifying the retention characteristics of the stationary phase. chromatographyonline.com For cationic analytes like this compound, anionic ion-pairing agents are used. chromatographyonline.com The choice of the ion-pairing reagent, its concentration, and the mobile phase composition are critical parameters that need to be optimized to achieve the desired separation. technologynetworks.com While specific applications of chiral HPLC with ion-pairing agents for this compound are not extensively detailed in the provided search results, the general principles of this technique are well-established for the separation of various amines and other charged molecules. lcms.czresearchgate.net

Spectroscopic Methods for Stereochemical Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for elucidating the structure of organic molecules, including their stereochemistry. researchgate.netmdpi.com While standard 1D NMR techniques like ¹H and ¹³C NMR provide information about the connectivity of atoms, advanced 2D NMR experiments and the use of chiral solvating or derivatizing agents can help in determining the relative and absolute configuration of chiral centers. researchgate.netresearchgate.net

The principle of NMR lies in the interaction of nuclear spins with an external magnetic field. libretexts.org In a chiral environment, the nuclei of enantiomers can become diastereotopic, leading to distinct signals in the NMR spectrum. This can be achieved by using chiral solvents or by derivatizing the analyte with a chiral reagent to form diastereomers, which inherently have different NMR spectra. researchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which can be used to infer the relative stereochemistry of a molecule. researchgate.net Although direct NMR studies specifically detailing the stereochemical elucidation of this compound were not found in the search results, NMR spectroscopy remains a fundamental tool for such structural determinations in organic chemistry. murdoch.edu.au

Advanced Chiral Separation Methodologies (e.g., Modified Cyclodextrin-Based Systems)

Modified cyclodextrins are at the forefront of advanced chiral separation methodologies. e-bookshelf.delibis.be Cyclodextrins are chiral, torus-shaped oligosaccharides that can form inclusion complexes with guest molecules. e-bookshelf.de Their hydroxyl groups can be chemically modified to create a wide variety of derivatives with enhanced chiral recognition capabilities. mdpi.come-bookshelf.de

These modified cyclodextrins are extensively used as chiral selectors in various separation techniques, including as stationary phases in GC and HPLC, and as additives in the mobile phase for capillary electrophoresis. e-bookshelf.delibis.be The choice of the cyclodextrin (α, β, or γ) and the nature of the substituent groups significantly influence the enantioselectivity. nih.gov For instance, a study reported the use of a modified cyclodextrin-based system for the gas chromatographic chiral separation of 1,5-dimethylhexylamine, achieving a notable separation factor. researchgate.net This highlights the versatility and effectiveness of these systems in resolving enantiomers. mdpi.com

Applications of R 1,5 Dimethylhexylamine in Organic Synthesis and Materials Science Research

As Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

The defined (R)-configuration at its stereocenter makes (R)-1,5-Dimethylhexylamine a valuable chiral building block. chem960.com This structural specificity is crucial for asymmetric synthesis, where precise control over stereochemistry is necessary to produce enantiomerically pure compounds. chem960.com Chiral amines are foundational in the synthesis of natural products and pharmaceutical agents, with a significant portion of top-selling small molecule drugs containing a chiral amine subunit. scielo.br The availability of such optically pure building blocks is essential for developing new stereoisomeric drugs. enamine.net

This compound functions as a key intermediate in the synthesis of various chiral pharmaceutical compounds. Its structure is incorporated into larger, more complex molecules that exhibit specific biological activities. This utility is highlighted in its application for producing enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. chem960.com The compound's stability and compatibility with common organic solvents further enhance its utility in synthetic processes. chem960.com

One notable application is its role as an intermediate in the production of the gastrointestinal antispasmodic drug octamylamine (B1677101). chemicalbook.com Furthermore, it is used in the preparation of glycosyl β-amino acids, which have shown potential antitubercular activity. chemicalbook.com The amine's chirality is critical in these syntheses, ensuring the high selectivity required for therapeutic efficacy. chem960.com

Table 1: Examples of Pharmaceutical Intermediates Derived from 1,5-Dimethylhexylamine

| Intermediate/Target Molecule | Therapeutic Area/Activity | Source(s) |

| Octamylamine | Gastrointestinal Antispasmodic | chemicalbook.com |

| Glycosyl β-amino acids | Antitubercular | chemicalbook.com |

The nucleophilic nature of the amine group in this compound allows for its derivatization into other functional molecules, such as chiral quaternary ammonium (B1175870) salts (QAS). While specific synthesis using the (R)-enantiomer is a targeted research area, studies on related structures demonstrate the principle. For instance, N,N-dimethylhexylamine has been used in quaternization reactions to produce novel chiral ionic liquids and QAS. researchgate.netresearchgate.net In one study, various aliphatic amines, including N,N-dimethylhexylamine, were reacted with a monotosyl derivative of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol to yield new muscarine-type derivatives containing a quaternary nitrogen atom. researchgate.netmdpi.com These chiral QAS are investigated for their biological activities and potential as chiral recognition agents. researchgate.netmdpi.com The synthesis of such derivatives highlights the utility of the hexylamine (B90201) backbone in creating structurally diverse chiral compounds.

Role in Catalysis and Ligand Design Research

Chiral amines are crucial in the field of asymmetric catalysis, where they can act as organocatalysts or as ligands for metal catalysts. scielo.brrsc.org (2R)-6-Methylheptan-2-amine has been identified as a valuable precursor for ligands in metal-catalyzed reactions. chem960.com Recent research has pointed to its utility in preparing ligands for palladium-catalyzed cross-coupling reactions, which are instrumental in forming complex chiral drug scaffolds with high enantioselectivity. chem960.com The rigid structure of the amine can help stabilize the transition states during a catalytic cycle, leading to improved stereochemical control. chem960.com The development of new chiral diamines and other amine derivatives from building blocks like this compound is an ongoing area of research with potential applications in a wide range of asymmetric transformations. scielo.br

Contribution to Novel Material Synthesis (e.g., N,N′-bis(1,5-dimethylhexyl)-3,4:9,10-perylenebis(dicarbox-imide) for n-type Photoconductors)

Beyond its role in synthesizing discrete molecules, 1,5-dimethylhexylamine is a key building block for advanced functional materials. lookchem.comchemicalbook.comsigmaaldrich.com It is specifically used in the synthesis of N,N′-bis(1,5-dimethylhexyl)-3,4:9,10-perylenebis(dicarbox-imide), often abbreviated as PDHEP. sigmaaldrich.comchemicalbook.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com This molecule is classified as an n-type photoconductor, a material that conducts negative charges (electrons) upon exposure to light. lookchem.comchemicalbook.com The bulky, branched 1,5-dimethylhexyl groups attached to the nitrogen atoms of the perylene (B46583) diimide core play a crucial role in modulating the material's solid-state packing and electronic properties, which are critical for its performance in electronic devices. lookchem.com

Table 2: Application in Materials Science

| Material Synthesized | Abbreviation | Class of Material | Application | Source(s) |

| N,N′-bis(1,5-dimethylhexyl)-3,4:9,10-perylenebis(dicarbox-imide) | PDHEP | n-type Photoconductor | Advanced electronic materials | lookchem.comchemicalbook.comsigmaaldrich.com |

Utility as a Reagent in Specific Organic Transformations

This compound also serves as a key nucleophilic reagent in several specific organic transformations, enabling the efficient construction of important chemical scaffolds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Two prominent examples include:

Substituted Pyrrolidone Synthesis : It is used as the amine source in the reductive amination of levulinic acid. lookchem.comchemicalbook.comsigmaaldrich.com This reaction, often carried out with a supported platinum catalyst, yields substituted pyrrolidones, which are valuable structural motifs in pharmaceuticals and other specialty chemicals. lookchem.comsigmaaldrich.com

Unsymmetrical Sulfamide Synthesis : The compound acts as a nucleophilic amine in a reaction with sulfamic acid salts and triphenylphosphine (B44618) ditriflate to produce unsymmetrical sulfamides. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation provides an efficient route to a class of compounds with applications in medicinal chemistry and as potential enzyme inhibitors. sigmaaldrich.com

Table 3: Use of 1,5-Dimethylhexylamine in Specific Reactions

| Reaction Type | Substrates | Product Class | Source(s) |

| Reductive Amination | Levulinic Acid | Substituted Pyrrolidones | lookchem.comchemicalbook.comsigmaaldrich.com |

| Nucleophilic Amination | Sulfamic acid salts, triphenylphosphine ditriflate | Unsymmetrical Sulfamides | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Biochemical Research Contexts and Enzymatic Transformations

Substrate Specificity and Mechanistic Studies of Amine-Transforming Enzymes

(R)-1,5-Dimethylhexylamine, as a primary aliphatic amine, is a substrate for several classes of amine-transforming enzymes. Research into these enzymes, particularly transaminases and oxidases, provides insights into their substrate specificity and catalytic mechanisms.

Amine transaminases (ATAs), or ω-transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, a critical reaction for the synthesis of chiral amines. frontiersin.orgmbl.or.kr The substrate scope of these enzymes is a key area of investigation. An ω-Amino Acid:Pyruvate (B1213749) Transaminase (AptA) isolated from Alcaligenes denitrificans has been studied for its reactivity with various amines. In this research, the racemic mixture (R,S)-1,5-Dimethylhexylamine was tested as an amino donor. The enzyme demonstrated activity towards this substrate, highlighting its capacity to accept non-aromatic, branched-chain aliphatic amines. oup.com

The relative activity of the AptA enzyme towards (R,S)-1,5-Dimethylhexylamine was found to be 8.3% compared to the activity with L-β-amino-n-butyric acid (taken as 100%). This indicates a moderate but significant acceptance of this substrate by the enzyme's active site. The study compared its activity against a range of other primary amines, providing a clearer picture of its substrate preferences. oup.com

Table 1: Substrate Specificity of ω-Amino Acid:Pyruvate Transaminase (AptA) from Alcaligenes denitrificans

This interactive table displays the relative activity of the AptA enzyme with various amino donors, using pyruvate as the amino acceptor. The activity for L-β-amino-n-butyric acid was set to 100%. Data sourced from Shin and Kim (2002) oup.com.

| Amino Donor Substrate | Relative Activity (%) |

|---|---|

| L-β-Amino-n-butyric acid | 100 |

| (S)-α-Methylbenzylamine | 14 |

| L-β-Alanine | 10 |

| (R,S)-2-Aminoheptane | 9.1 |

| (R,S)-1,5-Dimethylhexylamine | 8.3 |

| (R,S)-1,2-Dimethylpropylamine | 7.5 |

| (R,S)-sec-Butylamine | 7.3 |

| L-β-Leucine | 4.3 |

| (R,S)-1-Aminoindan | 2.6 |

| L-β-Homoleucine | 2.6 |

| (R,S)-1,3-Dimethylbutylamine | 0.5 |

| L-β-Homoisoleucine | 0.5 |

| (R,S)-α-Ethylbenzylamine | 0.3 |

Other enzyme families, such as copper amine oxidases and monoamine oxidases, are also known to catalyze the oxidative deamination of primary amines to their corresponding aldehydes. rsc.org The general mechanism for cytochrome P450 (P450) enzymes acting on alkylamines involves either hydrogen atom transfer (HAT) from the carbon adjacent to the nitrogen or single electron transfer (SET) from the nitrogen itself, leading to intermediates that can be further processed. washington.edu While mechanistic studies have not focused specifically on this compound, the principles derived from studies on other alkylamines are applicable. nih.gov

Investigating Metabolic Pathways in Non-Human Biological Systems (e.g., in vitro cellular models, in vivo animal studies focusing on enzymatic transformations)

The metabolic fate of this compound in non-human biological systems has been inferred from studies on similar compounds and general xenobiotic metabolism. While specific research on the metabolic pathway of the pure (R)-enantiomer is not extensively documented, studies on octodrine (B1677171) (the common name for 1,5-dimethylhexylamine) and other aliphatic amines provide a strong basis for predicting its biotransformation. The primary sites of drug metabolism, the liver, utilize a host of enzymes to modify xenobiotics. In vitro models such as isolated primary hepatocytes and subcellular fractions (e.g., microsomes) from animals like rats are standard tools for these investigations. nih.govresearchgate.net

The major enzymatic transformations for aliphatic amines are catalyzed by the cytochrome P450 (P450) superfamily of enzymes, which are abundant in liver microsomes. oup.comnih.gov Key metabolic pathways for alkylamines include:

Hydroxylation: This is a common Phase I metabolic reaction. For 1,5-dimethylhexylamine (octodrine), hydroxylation leads to the formation of heptaminol (B132716) as a major metabolite. wikipedia.orgnih.gov This transformation has been confirmed in studies analyzing samples after ingestion of octodrine. nih.gov

N-Dealkylation: P450 enzymes can catalyze the removal of alkyl groups attached to a nitrogen atom. For a primary amine like 1,5-dimethylhexylamine, this pathway is less direct than for secondary or tertiary amines but can occur through oxidative deamination. washington.edu

N-Acetylation: Another potential pathway is N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes found in the cytosol. Studies on other novel aliphatic amine drugs have shown that N-acetylation can be a significant clearance pathway in rat and human hepatocytes. psu.edu

Studies using rat hepatocytes and other in vitro systems have demonstrated that these models are effective in predicting the in vivo metabolic pathways of various compounds. nih.gov For instance, the metabolism of secondary alkylamines in rat liver microsomes has been shown to proceed through N-hydroxylation and N-dealkylation, forming metabolic-intermediate complexes with P450 enzymes. nih.govresearchgate.net Although 1,5-dimethylhexylamine is a primary amine, these findings underscore the central role of P450 enzymes in amine metabolism. The use of such in vitro systems allows for the identification of metabolites and the elucidation of the enzymatic pathways responsible for their formation, which is critical in understanding the disposition of a compound. bioivt.comxenotech.com

Role in Artificial Metabolic Channel Engineering for Chemical Production

The synthesis of optically pure amines is a significant goal in the pharmaceutical and fine chemical industries. researchgate.net Enzymes like the ω-transaminases discussed previously, which show activity towards 1,5-dimethylhexylamine, are ideal candidates for integration into engineered enzymatic cascades. mbl.or.kroup.com An artificial metabolic channel for producing this compound could be hypothetically constructed by:

Enzyme Selection: Identifying a highly selective (R)-transaminase that efficiently converts a prochiral ketone precursor (e.g., 6-methyl-2-heptanone) into this compound. Protein engineering and directed evolution can be used to improve the activity and selectivity of known transaminases. frontiersin.orgresearchgate.net

Scaffold Assembly: Co-immobilizing the selected transaminase onto a synthetic scaffold, such as a DNA or protein-based nanostructure. This creates a defined spatial arrangement for the catalytic components.

Cofactor Regeneration: Integrating an additional enzyme system into the channel for cofactor and by-product management. Transaminase reactions often face unfavorable equilibria. To overcome this, a dehydrogenase can be co-immobilized to recycle the amino acceptor (e.g., pyruvate to alanine) or to remove an inhibitory co-product (e.g., acetone). acs.org For example, an alcohol dehydrogenase and an amine dehydrogenase can be coupled in a redox-neutral cascade to convert a racemic alcohol into a single enantiomer of an amine. rsc.org

By channeling the substrate and intermediates between enzymes fixed on a scaffold, such a system could achieve high conversion rates and enantiomeric purity for the target amine. mdpi.comresearchgate.net This approach represents a powerful, green chemistry alternative to traditional chemical synthesis routes for producing valuable chiral compounds like this compound.

Computational and Theoretical Studies on R 1,5 Dimethylhexylamine

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules. mdpi.comrsc.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties. mdpi.com For (R)-1,5-Dimethylhexylamine, QM calculations can provide valuable data on its geometry, electronic properties, and reactivity.

While specific DFT studies on this compound are not extensively reported in publicly available literature, computational properties derived from such methods are available through chemical databases. These properties offer a foundational understanding of the molecule's characteristics.

Table 1: Computed Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C8H19N | PubChem |

| Molecular Weight | 129.24 g/mol | Computed by PubChem 2.2 |

| XLogP3 | 2.3 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 129.151749610 Da | Computed by PubChem 2.2 |

| Monoisotopic Mass | 129.151749610 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 26 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 9 | PubChem |

Data sourced from PubChem CID 6989209. nih.gov

These computed properties provide a quantitative glimpse into the molecule's size, polarity, and potential for intermolecular interactions, which are crucial for understanding its behavior in various chemical environments.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netlehigh.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like this compound. researchgate.net

For a flexible molecule such as this compound, with several rotatable bonds, MD simulations would be particularly useful for:

Conformational Analysis: Exploring the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Solvation Effects: Simulating the behavior of this compound in different solvents to understand how solvent molecules arrange around it and affect its conformation and reactivity.

Intermolecular Interactions: Investigating how this compound interacts with other molecules, such as on a surface or with other chemical species in a mixture. This can be relevant in contexts like chromatography, where interactions with a stationary phase determine separation. researchgate.net

Prediction of Stereochemical Outcomes and Reaction Mechanisms

The synthesis of a specific stereoisomer like this compound requires stereocontrolled chemical reactions. Computational chemistry can play a significant role in predicting the stereochemical outcome of such reactions and elucidating the underlying reaction mechanisms. acs.org

For the synthesis of chiral amines, controlling the stereochemistry can be challenging. acs.org Computational studies can help in this regard by:

Modeling Transition States: Calculating the energies of the transition states leading to different stereoisomers. The preferred reaction pathway is typically the one with the lowest energy barrier.

Investigating Reaction Mechanisms: Elucidating the step-by-step process of a chemical reaction, such as hydroamination, to understand how reactants are converted into products. acs.org This can reveal the factors that control stereoselectivity.

A study on the analysis of dietary supplements found that the 1,5-dimethylhexylamine present was racemic (a mixture of (R)- and (S)-enantiomers), suggesting that the synthesis method used did not exert stereochemical control. nih.gov Theoretical studies could be employed to design or optimize a catalytic system that favors the formation of the (R)-enantiomer.

Structure-Activity Relationship (SAR) Studies in Non-Biological/Non-Clinical Contexts

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its activity. google.com While often associated with drug discovery, SAR principles are also applied in non-biological contexts to understand and predict the chemical and physical properties of molecules. asm.org

In a non-biological/non-clinical context, SAR studies of this compound and related alkylamines could focus on:

Coordination Chemistry: A patent has described the use of 1,5-dimethylhexylamine in the formation of coordination complexes with metals like platinum. google.com SAR studies could explore how variations in the alkylamine structure (e.g., chain length, branching) affect the stability, geometry, and catalytic activity of these complexes. google.com

Chromatographic Behavior: Alkylamines are used as ion-pairing reagents in chromatography to separate oligonucleotides. researchgate.net SAR studies could investigate how the structure of the alkylamine, including this compound, influences retention times, peak shapes, and separation efficiency. This would involve examining the effects of hydrophobicity and steric factors on the interactions with the stationary and mobile phases. researchgate.net

By systematically modifying the structure of the amine and computationally evaluating properties such as binding energies to a model stationary phase or the stability of metal complexes, a predictive SAR model could be developed.

Future Research Directions and Emerging Applications

Development of Novel Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, particularly for the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. mdpi.com While the racemic mixture of 1,5-dimethylhexylamine can be synthesized from 6-methyl-2-heptanone through amination and catalytic hydrogenation, the development of stereoselective methods to produce the (R)-enantiomer specifically is a key area of research. lookchem.com The goal is to create efficient, high-yield processes that utilize readily available starting materials while minimizing waste. d-nb.info

Emerging strategies are moving beyond classical resolution to direct asymmetric synthesis. Key areas of development include:

Biocatalysis : The use of enzymes offers a green and highly selective alternative to traditional chemical methods. Amine transaminases (ATAs) are particularly promising, as they can catalyze the stereoselective amination of prochiral ketones to produce chiral amines with excellent enantioselectivity under mild conditions. bohrium.comrsc.org Research into novel transaminases with broader substrate scopes is ongoing to improve efficiency for sterically demanding substrates. Likewise, amine dehydrogenases (AmDHs) are being explored for the asymmetric amination of ketones. researchgate.net

Asymmetric Reductive Amination : This powerful two-step strategy involves the reaction of a ketone with an amine to form an intermediate imine, which is then asymmetrically reduced to the chiral amine. d-nb.info Advances in this area focus on the development of novel chiral catalysts, including those based on transition metals like rhodium paired with chiral phosphine (B1218219) ligands, which can achieve high enantiomeric excess. thieme-connect.de

Chiral Auxiliaries : The use of chiral auxiliaries, such as tert-butanesulfinamide, remains a robust and widely used method. yale.edu These optically active compounds react with achiral ketones to form intermediate N-sulfinyl imines. Subsequent reduction and removal of the auxiliary yield the desired chiral amine with high diastereoselectivity. researchgate.net Future work aims to develop more efficient and recyclable auxiliaries.

| Synthetic Strategy | Description | Key Advantages |

| Biocatalysis (Transaminases) | Enzymatic transfer of an amino group from a donor molecule to a prochiral ketone (e.g., 6-methyl-2-heptanone). | High enantioselectivity, mild reaction conditions, environmentally benign. bohrium.comrsc.org |

| Asymmetric Reductive Amination | In-situ formation of an imine from a ketone, followed by reduction using a chiral catalyst (e.g., Rh-phosphine complex). d-nb.infothieme-connect.de | High yields and enantioselectivity, applicable to a wide range of substrates. d-nb.info |

| Chiral Auxiliaries | Stoichiometric use of a chiral reagent (e.g., tert-butanesulfinamide) to direct the stereochemical outcome of a reaction. yale.edu | Reliable and predictable stereochemical control, well-established methodology. researchgate.net |

Exploration of New Research Applications in Asymmetric Synthesis and Advanced Materials

The utility of a chiral building block like (R)-1,5-dimethylhexylamine is defined by its applications. Research is actively exploring its incorporation into both fine chemicals and functional materials.

Asymmetric Synthesis : Chiral amines are invaluable in asymmetric synthesis, serving as key intermediates, resolving agents, or components of chiral ligands for catalysis. sigmaaldrich.com this compound serves as a crucial intermediate in the synthesis of other valuable molecules. For instance, it is a precursor for the gastrointestinal antispasmodic drug octamylamine (B1677101) and is used in the synthesis of glycosyl β-amino acids, which have shown potential antitubercular activity. chemicalbook.com Its role in the kinetic resolution of other racemic compounds using enzymes like ω-amino acid:pyruvate (B1213749) transaminase is also an area of investigation. nih.gov

Advanced Materials : The properties of advanced materials can be finely tuned by incorporating specific molecular structures. The racemic form of 1,5-dimethylhexylamine is used as a building block for N,N′-bis(1,5-dimethylhexyl)-3,4:9,10-perylenebis(dicarbox-imide) (PDHEP), an n-type photoconductor. lookchem.com Future research could investigate how using the enantiomerically pure (R)- or (S)-form influences the self-assembly and electronic properties of such materials, potentially leading to chiral-specific recognition or improved performance in electronic devices.

| Application Area | Specific Use | Research Focus |

| Asymmetric Synthesis | Intermediate for the drug octamylamine and for antitubercular glycosyl β-amino acids. chemicalbook.com | Development of efficient synthetic routes to these target molecules. |

| Substrate for kinetic resolution studies with transaminases. nih.gov | Exploring enzymatic pathways and creating libraries of chiral compounds. | |

| Advanced Materials | Reagent for the synthesis of n-type photoconductors (PDHEP). lookchem.com | Investigating the impact of chirality on the material's electronic and optical properties. |

Advancements in Analytical and Stereochemical Characterization Methodologies

The ability to accurately determine the enantiomeric purity of a chiral compound is critical. Research continues to refine analytical methods for speed, sensitivity, and accuracy.

For 1,5-dimethylhexylamine, specific gas chromatography-mass spectrometry (GC/MS) methods have been developed. nih.gov A key advancement is the use of chiral GC columns, which can separate the (R)- and (S)-enantiomers, allowing for the precise determination of the enantiomeric ratio in a sample. nih.govresearchgate.net This is crucial for verifying the success of an enantioselective synthesis.

Other advanced methodologies being applied to chiral amine characterization include:

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC, using columns with a chiral stationary phase, is a powerful technique for separating enantiomers. semanticscholar.org

Derivatization Agents : Reacting the amine with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), creates diastereomers that can be separated using standard, non-chiral chromatography methods. researchgate.net

Ion-Pair Chromatography : Techniques using ion-pairing reagents like N,N'-dimethylhexylamine have been effective in the LC-MS analysis of other complex biological molecules and could be adapted for chiral amines. biorxiv.org

| Analytical Method | Principle | Application to this compound |

| Chiral GC/MS | Enantiomers are separated on a gas chromatography column containing a chiral stationary phase, followed by mass spectrometry detection. nih.gov | Direct determination of enantiomeric ratio and purity; detection of synthetic byproducts. nih.govresearchgate.net |

| Chiral HPLC | Enantiomers are separated on a high-performance liquid chromatography column with a chiral stationary phase. semanticscholar.org | High-resolution separation for accurate quantification of enantiomeric excess. |

| Derivatization with Chiral Reagents | The chiral amine is reacted with a chiral agent (e.g., Marfey's reagent) to form diastereomers, which are then separated by standard chromatography. researchgate.net | Indirect but robust method for determining stereochemistry. |

Deeper Computational and Mechanistic Insights into Chemical Reactivity

Understanding the "how" and "why" of chemical reactions at a molecular level is fundamental to developing better synthetic methods. While specific computational studies on this compound are not widely published, the methodologies are well-established for related systems and represent a clear future direction.

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to model reaction pathways. nih.gov Such studies can:

Elucidate Reaction Mechanisms : DFT calculations can map out the energy landscape of a reaction, identifying transition states and intermediates. This is valuable for understanding reactions like boron-catalyzed amidations or the deamination of primary amines. nih.govrsc.org

Explain Stereoselectivity : By modeling the transition states for the formation of different stereoisomers, researchers can understand the origin of enantioselectivity in catalytic reactions, such as those involving chiral ligands or auxiliaries. researchgate.netnih.gov

Optimize Reaction Conditions : Mechanistic insights can guide the rational design of more efficient catalysts and help in optimizing reaction conditions (e.g., solvent, temperature) to favor desired products. researchgate.netnih.gov

Future research will likely apply these computational tools directly to the enantioselective synthesis of this compound to refine existing methods and design novel, highly efficient catalytic systems.

Q & A

Q. How can researchers accurately identify and characterize (R)-1,5-Dimethylhexylamine to distinguish it from structural isomers or enantiomers?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts and splitting patterns to reference spectra. The chiral center at the (R)-configuration will show distinct coupling constants in -NMR.

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Validate with optical rotation measurements .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., , exact mass 129.1517) and fragmentation patterns. Cross-reference with databases like PubChem or SciFinder .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry place away from strong oxidizers and acids. Label containers with CAS No. 503-00-4 and hazard warnings .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodological Answer :

- Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) : Use ion-pairing agents (e.g., 1,5-DMHA itself) to enhance retention of polar analytes. Optimize mobile phase pH (3–5) with acetic acid or ammonium acetate for ionization efficiency .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophobic cartridges (C18). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can ion-pair chromatography with this compound be optimized for analyzing polar metabolites in complex biological systems?

- Methodological Answer :

- Column Selection : Use reversed-phase columns (e.g., Zorbax Eclipse Plus C18) with 1.8 µm particle size for high resolution.

- Ion-Pairing Optimization : Adjust 1,5-DMHA concentration (5–10 mM) in the mobile phase to balance analyte retention and MS compatibility. Validate with nucleotide standards (e.g., ATP, GTP) .

- Method Validation : Assess linearity (R > 0.99), limit of detection (LOD < 1 ng/mL), and intra-day precision (%RSD < 15%) .

Q. What experimental strategies resolve contradictions in reported chiral specificity of this compound in enantioselective synthesis?

- Methodological Answer :

- Systematic Literature Review : Map studies by reaction conditions (e.g., solvent polarity, catalyst type). Use tools like VOSviewer to identify methodological clusters .

- Controlled Replication : Reproduce conflicting protocols (e.g., palladium vs. enzymatic catalysis) under inert atmospheres. Analyze enantiomeric excess (ee) via chiral HPLC and compare with original data .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition-state energies and steric effects influencing enantioselectivity .

Q. How does this compound interact with monoamine transporters, and what are implications for experimental design in neuropharmacology?

- Methodological Answer :

- Radioligand Binding Assays : Use -labeled substrates (e.g., dopamine or serotonin) in transfected HEK293 cells. Calculate IC values to assess competitive inhibition .

- Electrophysiology : Perform whole-cell patch-clamp on neuronal cultures to measure transporter currents. Pre-treat with selective inhibitors (e.g., desipramine for norepinephrine transporters) to isolate effects .

- Ethical Compliance : Adhere to institutional guidelines for animal/human tissue use. Document protocols in line with NIH or EMA standards .

Q. What are the stability challenges of this compound under varying experimental conditions, and how can degradation be mitigated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A), and acidic/alkaline conditions. Monitor via HPLC for degradation products (e.g., oxidation to nitroxides) .

- Stabilization Strategies : Add antioxidants (e.g., BHT) to stock solutions. Store lyophilized samples at -80°C under argon .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.